molecular formula C25H21N3 B1222609 N,N'-Bis(5-acenaphthyl)guanidine CAS No. 157970-69-9

N,N'-Bis(5-acenaphthyl)guanidine

Cat. No.: B1222609
CAS No.: 157970-69-9
M. Wt: 363.5 g/mol
InChI Key: DPWVUEQXMOBVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Di-acenaphthen-5-yl-guanidine is a small molecular compound with the chemical formula C25H21N3. . This compound has garnered interest due to its unique structure and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-acenaphthen-5-yl-guanidine typically involves the reaction of acenaphthene derivatives with guanidine. One common method includes the use of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis approach provides a straightforward and efficient route to diverse guanidines with yields up to 81%.

Industrial Production Methods: While specific industrial production methods for N,N’-Di-acenaphthen-5-yl-guanidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-acenaphthen-5-yl-guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction may produce acenaphthene derivatives.

Scientific Research Applications

N,N’-Di-acenaphthen-5-yl-guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Di-acenaphthen-5-yl-guanidine involves its interaction with voltage-dependent L-type calcium channels. By inhibiting these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes . This inhibition can lead to therapeutic effects in conditions where calcium channel dysregulation is implicated.

Comparison with Similar Compounds

Comparison: N,N’-Di-acenaphthen-5-yl-guanidine is unique due to its specific structure and the presence of acenaphthene groups. This structural uniqueness contributes to its specific interaction with calcium channels, distinguishing it from other guanidine derivatives. The presence of acenaphthene groups also imparts distinct chemical properties, making it a valuable compound in various research applications.

Properties

CAS No.

157970-69-9

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

1,2-bis(1,2-dihydroacenaphthylen-5-yl)guanidine

InChI

InChI=1S/C25H21N3/c26-25(27-21-13-11-17-9-7-15-3-1-5-19(21)23(15)17)28-22-14-12-18-10-8-16-4-2-6-20(22)24(16)18/h1-6,11-14H,7-10H2,(H3,26,27,28)

InChI Key

DPWVUEQXMOBVOQ-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=NC4=CC=C5CCC6=C5C4=CC=C6)N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=NC4=CC=C5CCC6=C5C4=CC=C6)N

Synonyms

CNS 1145
CNS-1145
N,N'-bis(5-acenaphthyl)guanidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.